

# Synthesis Protocol for Nirmatrelvir (PF-07321332) for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deunirmatrelvir*

Cat. No.: *B12392783*

[Get Quote](#)

For research and development purposes only. Not for human or veterinary use.

## Introduction

Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. As the active pharmaceutical ingredient in Paxlovid™, Nirmatrelvir plays a crucial role in the therapeutic strategy against COVID-19. It is a peptidomimetic compound featuring a nitrile warhead that covalently and reversibly binds to the catalytic cysteine residue of Mpro. The synthesis of Nirmatrelvir is a multi-step process that requires careful control of stereochemistry and reaction conditions. This document provides a detailed protocol for the synthesis of Nirmatrelvir suitable for a research laboratory setting, based on established and published chemical routes. The protocol is intended for researchers, scientists, and drug development professionals.

## Data Summary

The following table summarizes quantitative data for the key steps in the synthesis of Nirmatrelvir. Yields and specific parameters may vary based on experimental conditions and scale.

| Step | Intermediate<br>e/Product | Molecular<br>Formula                                                         | Molecular<br>Weight (g/mol) | Typical<br>Yield (%) | Analytical<br>Data<br>Reference                                       |
|------|---------------------------|------------------------------------------------------------------------------|-----------------------------|----------------------|-----------------------------------------------------------------------|
| 1    | Intermediate 1            | C <sub>20</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub>                | 382.50                      | ~90-95%              | <sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS[1]                      |
| 2    | Intermediate 2            | C <sub>15</sub> H <sub>25</sub> N <sub>2</sub> O <sub>5</sub>                | 381.46                      | ~83%                 | <sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS[1]                      |
| 3    | Intermediate 3            | C <sub>16</sub> H <sub>24</sub> F <sub>3</sub> N <sub>2</sub> O <sub>4</sub> | 377.37                      | Quantitative         | <sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS[1]                      |
| 4    | Intermediate 4            | C <sub>23</sub> H <sub>32</sub> F <sub>3</sub> N <sub>5</sub> O <sub>4</sub> | 500.53                      | ~75-84%              | <sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS[1]                      |
| 5    | Nirmatrelvir              | C <sub>23</sub> H <sub>32</sub> F <sub>3</sub> N <sub>5</sub> O <sub>4</sub> | 499.54                      | ~81%                 | <sup>1</sup> H NMR, <sup>13</sup> C NMR, <sup>19</sup> F NMR, HRMS[1] |

## Experimental Protocols

### Materials and Reagents

- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Boc-L-tert-leucine
- N,N-Dimethylformamide (DMF), anhydrous
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Hydroxybenzotriazole (HOBT)
- N-methylmorpholine (NMM)

- Diethyl ether
- Lithium hydroxide monohydrate ( $\text{LiOH}\cdot\text{H}_2\text{O}$ )
- Tetrahydrofuran (THF)
- Ethyl acetate ( $\text{EtOAc}$ )
- Hydrochloric acid (HCl), 1N solution
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Trifluoroacetic anhydride (TFAA)
- Zinc chloride ( $\text{ZnCl}_2$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide hydrochloride
- Burgess reagent or other dehydrating agents (e.g., T3P)

## **Step 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (Intermediate 1)**

This step involves the amide coupling of the bicyclic proline scaffold with protected L-tert-leucine.

Procedure:

- To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (13 mL) at 0 °C, add EDC·HCl (1.50 mmol), HOEt (2.0 mmol), and N-methylmorpholine (2.50 mmol).

- After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature (23 °C) for 5 hours.
- Dilute the reaction mixture with diethyl ether and wash with cold water.
- Separate the organic layer, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford Intermediate 1.

## **Step 2: Synthesis of (1R,2S,5S)-3-((S)-2-Amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 2)**

This two-part step involves the hydrolysis of the methyl ester followed by the removal of the Boc protecting group.

### Part A: Ester Hydrolysis

- To a vigorously stirring solution of Intermediate 1 (1.59 mmol) in a mixture of THF (3 mL) and water (8 mL) at 0 °C, add LiOH·H<sub>2</sub>O (4.76 mmol).
- Stir for 1 hour at 0 °C.
- Evaporate the solvent under reduced pressure.
- Dilute the residue with ethyl acetate and neutralize with 1N HCl.
- Extract the aqueous solution three times with EtOAc.
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield the carboxylic acid intermediate.

### Part B: Boc Deprotection

- The carboxylic acid intermediate from Part A is then subjected to standard Boc-deprotection conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the amine salt, Intermediate 2.

## **Step 3: Synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)-butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 3)**

This step involves the trifluoroacetylation of the primary amine.

Procedure:

- To a stirred solution of the deprotected amine intermediate from Step 2 in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (3.6 mL) at 23 °C, add ZnCl<sub>2</sub> (0.18 mmol) and trifluoroacetic anhydride (5.46 mmol).
- Stir the reaction for 12 hours.
- Quench the reaction with water and extract three times with CH<sub>2</sub>Cl<sub>2</sub>.
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain Intermediate 3.

## **Step 4: Synthesis of (1R,2S,5S)-N-((S)-1-carbamoyl-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Intermediate 4)**

This is the second key amide coupling step to connect the two main fragments of the molecule.

Procedure:

- To a solution of Intermediate 3 (1.0 equiv) in a suitable solvent like DMF or CH<sub>2</sub>Cl<sub>2</sub>, add a coupling agent such as HATU or EDC/HOBt and a non-nucleophilic base like DIPEA or NMM.

- Add the hydrochloride salt of the "eastern fragment", (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide, to the reaction mixture.
- Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO<sub>3</sub>, brine).
- Dry the organic layer, concentrate, and purify by chromatography to yield Intermediate 4.

## Step 5: Synthesis of Nirmatrelvir

The final step is the dehydration of the primary amide to the characteristic nitrile "warhead".

Procedure:

- Dissolve Intermediate 4 in an anhydrous solvent such as THF or CH<sub>2</sub>Cl<sub>2</sub>.
- Add a dehydrating agent. The Burgess reagent is commonly cited in patented syntheses. Alternatively, greener reagents like T3P (propanephosphonic acid anhydride) can be used.
- Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product into an organic solvent, dry, and concentrate.
- Purify the final product, Nirmatrelvir, by crystallization or column chromatography to achieve high purity.

## Visual Workflow

The following diagram illustrates the synthetic workflow for Nirmatrelvir.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Nirmatrelvir.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis Protocol for Nirmatrelvir (PF-07321332) for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392783#deunirmatrelvir-synthesis-protocol-for-research]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)